

physical and chemical properties of Germacrene D isomers

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An In-depth Technical Guide on the Physical and Chemical Properties of Germacrene D Isomers

Introduction

Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in a wide variety of plant species. It is a significant compound in the fields of chemical ecology, natural product chemistry, and drug development due to its role as an insect pheromone, a precursor in the biosynthesis of other sesquiterpenes, and its potential antimicrobial and insecticidal properties. [1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Germacrene D isomers, focusing on the (+)- and (-)-enantiomers, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

Germacrene D belongs to the germacrane class of sesquiterpenoids, characterized by a 10-membered cyclodecane ring.[4] Its chemical formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol .[2][5][6] The biosynthesis of Germacrene D can lead to different stereoisomers, primarily the (+) and (-) enantiomers.[1] The specific enantiomer produced is determined by the enantiomer-specific Germacrene D synthase (GDS) enzyme present in the organism.[1][7] For instance, most higher plants produce (-)-Germacrene D, while some lower plants and specific species like the goldenrod (Solidago canadensis) can produce both.[1][7]



Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Germacrene D. Many properties are reported for the unspecified isomeric mixture, while some, like optical rotation, are specific to the enantiomers.

Table 1: General Physicochemical Properties of

Germacrene D

Property	Value	Source	
Molecular Formula	C15H24	[2][6][8]	
Molecular Weight	204.35 g/mol	[2][5][8]	
Boiling Point	236.4 °C to 280.0 °C at 760 mmHg	[2][9]	
Density	0.793 g/mL (estimated)	[2]	
Vapor Pressure	0.007 mmHg at 25.00 °C (estimated)	[9]	
Flash Point	111.67 °C (233.00 °F) TCC	[9]	
Water Solubility	0.0022 g/L (predicted)	[4]	
logP (Octanol/Water Partition)	4.891 to 6.566 (calculated) [8][9]		
Kovats Retention Index (non-polar)	1457 to 1490	[5][8][10]	

Table 2: Calculated Thermodynamic and Molecular Properties



Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation (ΔfG°)	152.40	kJ/mol	[8][10]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-140.20	kJ/mol	[8][10]
Enthalpy of Vaporization at Standard Conditions (ΔναρΗ°)	51.12	kJ/mol	[8][10]
Critical Temperature (Tc)	804.50	К	[10]
Critical Pressure (Pc)	1942.37	kPa	[8][10]
Refractivity	70.55	m³⋅mol ^{−1}	[4]
Polarizability	25.86	ų	[4]

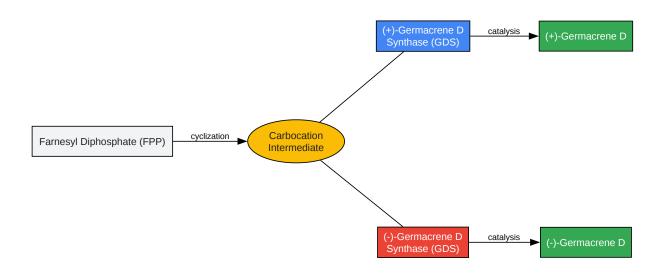
Biosynthesis and Chemical Reactivity

Germacrene D is a key intermediate in the biosynthesis of numerous other sesquiterpenoids.[1] [11] Its flexible 10-membered ring structure makes it susceptible to rearrangements and cyclizations, which can be induced under acidic, thermal, or photochemical conditions.

Biosynthesis Pathway

The biosynthesis of Germacrene D enantiomers originates from farnesyl diphosphate (FPP). The stereochemical outcome is controlled by specific Germacrene D synthase (GDS) enzymes, which catalyze the cyclization of FPP into either the (+) or (-) enantiomer.





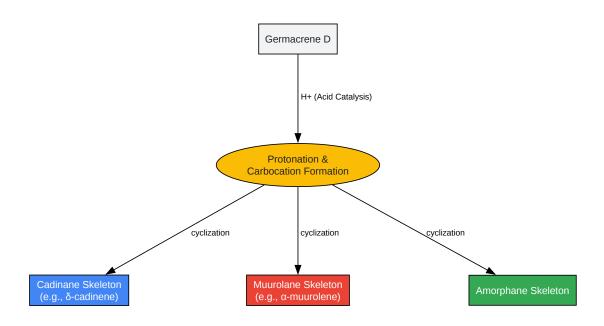
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Caption: Biosynthesis of (+)- and (-)-Germacrene D from FPP.

Acid-Catalyzed Cyclization

Germacrene D is a well-established biogenetic precursor to a variety of other sesquiterpenoid skeletons, particularly those of the cadinane, muurolane, and amorphane types.[1][11][12] This transformation is readily initiated by acid catalysis, which protonates one of the double bonds, leading to further cyclizations and rearrangements.[1][12] The relative abundance of the resulting products often reflects the energetic stability of the carbocation intermediates and the final sesquiterpenoid structures.[12]





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Caption: Acid-catalyzed cyclization of Germacrene D.

Experimental Protocols

The analysis and characterization of Germacrene D isomers rely on several key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of Germacrene D in volatile mixtures like essential oils.[1][13][14]

 Principle: This method separates compounds based on their volatility and interaction with a capillary column (GC), followed by ionization and detection of the resulting fragments based on their mass-to-charge ratio (MS).



· Methodology:

- Sample Preparation: Essential oils or extracts are diluted in a suitable solvent (e.g., hexane).
- \circ Injection: A small volume (typically 1 μ L) is injected into the GC inlet, which is heated to vaporize the sample.
- Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a
 capillary column (e.g., DB-5MS).[13] The temperature of the column is gradually increased
 (a temperature program) to elute compounds in order of their boiling points and polarity.
- Ionization & Detection: As compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint.
- Identification: The obtained mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) and retention indices are compared with literature values for positive identification.
 [13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the unambiguous structural elucidation of Germacrene D, including its complex stereochemistry.[1]

- Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
- Methodology:
 - Sample Preparation: A purified sample of Germacrene D is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆).[15]
 - Data Acquisition: A suite of NMR experiments is performed, including:
 - ¹H NMR: To identify and integrate proton signals.



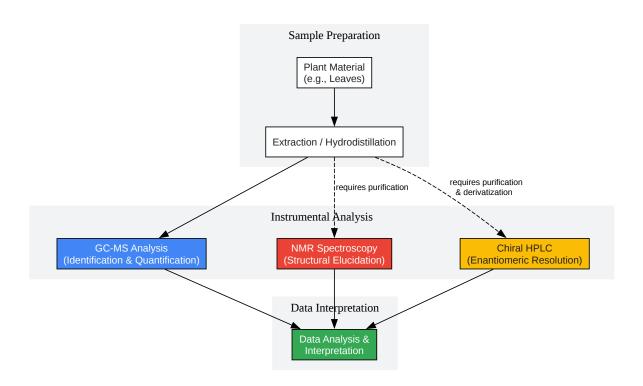
- ¹³C NMR & DEPT: To identify carbon signals and their types (CH, CH₂, CH₃).
- 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which helps in piecing together the molecular skeleton.
- Structural Elucidation: For conformationally flexible molecules like Germacrene D,
 experimental NMR data is often compared with computational data (e.g., DFT-calculated chemical shifts) for various possible stereoisomers to confirm the correct structure.[1]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is employed for the separation and optical purity determination of Germacrene D enantiomers.[15]

- Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.
- Methodology:
 - Derivatization: As Germacrene D lacks a strong chromophore for UV detection, it may be chemically converted to a derivative suitable for analysis.[15]
 - Separation: The sample is injected into the HPLC system equipped with a chiral column (e.g., Chiralcel OD or OB).[15]
 - Elution: A mobile phase, typically a mixture of hexane and 2-propanol, is used to elute the separated enantiomers.[15]
 - Detection: A UV detector is commonly used to monitor the eluting compounds. The peak areas in the resulting chromatogram correspond to the relative amounts of each enantiomer.





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Caption: General experimental workflow for Germacrene D analysis.

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Foundational & Exploratory





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